Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1225276-07-2) is a spirocyclic compound with a bicyclic structure featuring a seven-membered azaspiro ring. Its molecular formula is C₁₃H₂₂BrNO₂, and it has a molecular weight of 304.23 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules and drug candidates. It is commercially available with a purity of ≥95% and is classified as a research-use-only (RUO) chemical .
Key properties:
Properties
IUPAC Name |
tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACABBWTCSUAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Approach:
- Starting materials: Amino alcohols or diamines with appropriate chain lengths.
- Reaction conditions: Cyclization often occurs under basic or acidic conditions, sometimes facilitated by dehydrating agents or catalysts.
- Key reagents: Acid chlorides or anhydrides to activate carboxylic acids, which then undergo intramolecular cyclization.
- The patent CN102659678B describes an efficient method where a precursor undergoes a ring-closure via nucleophilic attack, forming the spirocyclic structure with high regioselectivity.
Installation of the tert-Butyl Carboxylate Group at the 7-Position
The tert-butyl ester is introduced via esterification of the carboxylic acid intermediate:
Method:
- Reagents: tert-Butyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine).
- Reaction conditions: Typically carried out in dichloromethane (DCM) at room temperature or slightly elevated temperatures (25–40°C).
- Mechanism: Activation of the carboxylic acid by DCC forms an O-acylurea intermediate, which then reacts with tert-butyl alcohol to form the ester.
- The patent CN102659678B reports high-yield esterification using DCC/DMAP, with reaction times around 12–24 hours at ambient temperature.
Summary of Preparation Methods with Data Table
| Step | Starting Material | Reagents | Reaction Conditions | Yield / Remarks |
|---|---|---|---|---|
| 1. Spirocyclic core synthesis | Amino alcohol or diamine | Cyclization agents (acid chlorides, dehydrating agents) | 25–80°C, 5–12 hours | High regioselectivity, yields ~70–85% |
| 2. Bromination at 2-position | Spirocyclic intermediate | NBS or elemental bromine | 0–25°C, radical or electrophilic conditions | Selective bromination, yields ~60–75% |
| 3. Esterification at 7-position | Carboxylic acid intermediate | tert-Butyl alcohol, DCC, DMAP | Room temperature, 12–24 hours | Yields >80% |
| Overall process | Efficient, scalable, yields >70% |
Notable Research Findings and Industrial Relevance
- The patent CN102659678B emphasizes a simplified process with fewer steps, high yields (~70.7%), and raw material availability, making it suitable for large-scale synthesis.
- The method described in CN111620869A involves a multi-step synthesis starting from ethyl malonate, which can be adapted for the spirocyclic core, with halogenation performed at the late stage for better control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can yield various functionalized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted azaspiro compounds, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential use in drug development, particularly in the synthesis of novel pharmacological agents. Its unique spirocyclic structure contributes to its biological activity and ability to interact with various biological targets.
Case Study: Synthesis of Bioactive Compounds
Recent studies have demonstrated the compound's utility in synthesizing bioactive molecules. For instance, it serves as a precursor in the synthesis of N-(3,4-dimethylisoxazol-5-yl)-2-{4-[(4-fluorobenzyl)oxy]phenyl}-7-azaspiro[3.5]nonane-7-carboxamide, which exhibits promising anti-inflammatory properties . This showcases the compound's versatility in generating complex structures that may lead to new therapeutic agents.
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various chemical transformations. Researchers utilize it as a building block for constructing more complex molecules through reactions such as nucleophilic substitution and coupling reactions.
Table 1: Summary of Synthetic Routes Using this compound
Heterocyclic Chemistry
The compound's structure makes it an excellent candidate for the synthesis of heterocycles, which are crucial in developing new pharmaceuticals. The presence of nitrogen atoms within the spirocyclic framework allows for diverse functionalization, leading to various derivatives with enhanced biological activities.
Case Study: Heterocycle Formation
A notable example involves the reaction of this compound with different nucleophiles, yielding substituted heterocycles that show improved binding affinity to specific biological targets . This aspect highlights its significance in drug discovery processes.
Material Science Applications
Beyond medicinal chemistry, this compound can be applied in material science, particularly in the design of polymers and nanomaterials. Its spirocyclic structure can enhance the mechanical properties and thermal stability of polymer composites.
Research Insight: Polymer Modification
Research indicates that incorporating this compound into polymer matrices can improve their mechanical performance and thermal resistance, making them suitable for advanced applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity . This compound’s unique spirocyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Trends
Reactivity: The bromo substituent in the parent compound enables nucleophilic substitution (e.g., Suzuki coupling) and metal-catalyzed cross-coupling reactions . The cyano analog (CN) offers electron-withdrawing properties, stabilizing intermediates in radical or condensation reactions . The amino variant (NH₂) is reactive in amide bond formation, making it valuable for peptide-like structures .
Safety: Bromo and diaza derivatives exhibit higher hazards (e.g., oral toxicity, irritation) due to electrophilic substituents or increased nitrogen content .
Applications :
Biological Activity
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1225276-07-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is not fully elucidated; however, it is believed to influence signaling pathways related to cellular proliferation and apoptosis.
Antimicrobial Activity
Several studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for antibiotic development .
Cytotoxicity and Anticancer Potential
Research has explored the cytotoxic effects of this compound on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
| A549 | 25 µM |
The apoptosis was confirmed through flow cytometry analysis, indicating an increase in early apoptotic cells upon treatment with the compound .
Case Study 1: Antimicrobial Screening
A comprehensive screening of this compound against clinical isolates of bacteria showed promising results. The compound was tested against multi-drug resistant strains, demonstrating significant inhibition, which highlights its potential as a lead compound in drug discovery .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on its anticancer properties, this compound was evaluated in vivo using xenograft models of breast cancer. The results indicated a substantial reduction in tumor growth compared to control groups, suggesting its efficacy as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7, ) and perform electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.
- Step 2 : Monitor reaction progress via TLC or LC-MS. Optimize solvent (e.g., DCM or CCl₄) and temperature (0–25°C) to minimize ring-opening side reactions.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 50–70%, depending on steric hindrance and bromine regioselectivity .
Q. How should researchers characterize the structural integrity of this compound after synthesis?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm spirocyclic structure and bromine substitution. Compare chemical shifts to analogous compounds (e.g., tert-butyl 2-cyano or 2-oxo derivatives; ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₂H₂₁BrN₂O₂).
- X-ray Crystallography : If crystals are obtainable, use SHELX suite ( ) for structural refinement. Spirocyclic bond angles and bromine position are critical validation points .
Q. What safety precautions are essential when handling this brominated spirocyclic compound?
- Guidelines :
- Hazard Mitigation : Assume acute toxicity (oral Category 4, H302) and skin/eye irritation (H315/H319) based on structural analogs ().
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Spill Management : Avoid water contact (risk of HBr release). Use inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common pitfalls?
- Experimental Design :
- Substrate Screening : Test Pd-catalyzed couplings with aryl boronic acids. Bromine’s steric bulk may slow transmetallation; optimize ligands (XPhos, SPhos) and bases (Cs₂CO₃).
- Data Contradictions : If yields are low (<40%), consider competing elimination pathways (e.g., β-hydride elimination). Use ¹H NMR to detect by-products like dehydrohalogenated spirocycles.
- Reference : Compare to tert-butyl 2-iodo analogs ( ) for reactivity trends .
Q. What computational methods can predict the stereoelectronic effects of bromine on the spirocyclic scaffold?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (C-Br vs. C-H) and assess bromine’s impact on ring strain.
- Docking Studies : If targeting biological applications, simulate interactions with enzyme active sites (e.g., proteases) using AutoDock Vina.
- Validation : Cross-reference computational data with experimental NMR coupling constants (³JHH) to validate conformer populations .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Troubleshooting Protocol :
- Reproducibility Checks : Synthesize the compound independently using literature methods (e.g., ’s hydrolysis protocol modified for bromination).
- Analytical Triangulation : Combine DSC (melting point), HPLC (purity >95%), and Karl Fischer titration (water content) to identify batch inconsistencies.
- Case Study : If solubility in DMSO varies, test polymorphic forms via PXRD .
Key Research Findings
- Synthetic Flexibility : Bromine allows diverse functionalization (e.g., cross-coupling, nucleophilic substitution), but steric effects necessitate careful optimization .
- Structural Stability : The spirocyclic core resists ring-opening under mild conditions but may degrade in strong acids/bases ().
- Safety Note : Analogous compounds (e.g., 2-cyano derivatives) show higher toxicity; assume similar risks for the bromo variant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
